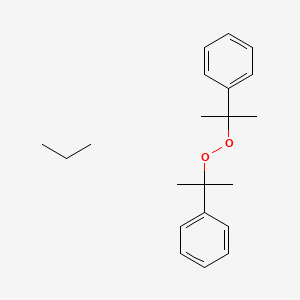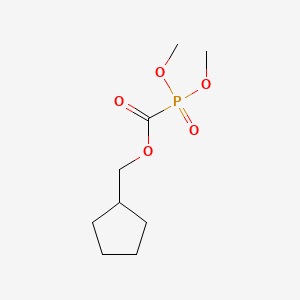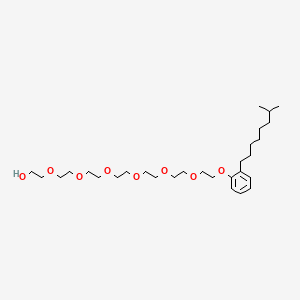
20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound known for its unique structure and properties. This compound is characterized by a long chain of ethylene oxide units terminated with an isononylphenoxy group. It is primarily used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves the reaction of isononylphenol with ethylene oxide. The process is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually catalyzed by a base such as potassium hydroxide or sodium hydroxide. The reaction conditions include a temperature range of 100-150°C and a pressure of 1-2 atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures high efficiency and yield. The reaction is monitored using various analytical techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: This compound is used in biological research to study the effects of surfactants on cell membranes and protein interactions.
Industry: It is widely used in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.
Mécanisme D'action
The mechanism of action of 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. At the molecular level, it interacts with lipid bilayers and proteins, altering their structure and function. This interaction is crucial in its applications in drug delivery and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol Ethoxylates: These compounds have similar structures but differ in the length of the ethylene oxide chain.
Octylphenol Ethoxylates: These are similar but have an octyl group instead of an isononyl group.
Decylphenol Ethoxylates: These compounds have a decyl group and similar ethoxylate chains.
Uniqueness
20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is unique due to its specific chain length and the presence of the isononyl group. This unique structure imparts specific properties such as higher stability and better surfactant properties compared to other similar compounds.
Propriétés
Numéro CAS |
65455-69-8 |
|---|---|
Formule moléculaire |
C29H52O8 |
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(7-methyloctyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C29H52O8/c1-27(2)9-5-3-4-6-10-28-11-7-8-12-29(28)37-26-25-36-24-23-35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30/h7-8,11-12,27,30H,3-6,9-10,13-26H2,1-2H3 |
Clé InChI |
GNZROVOUESKWSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



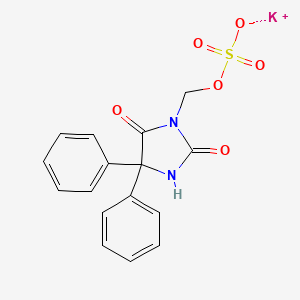
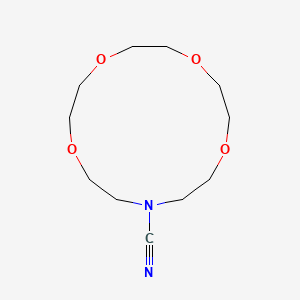

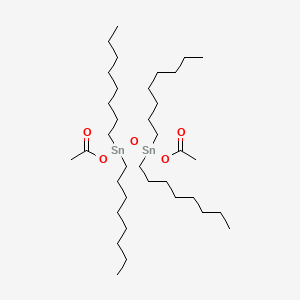
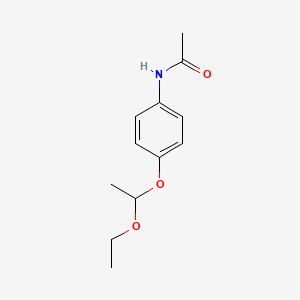
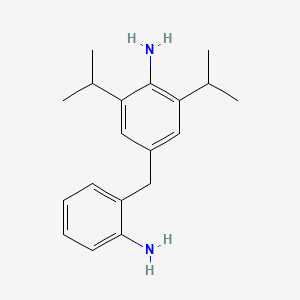

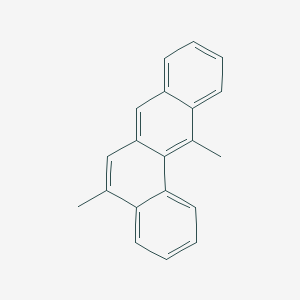

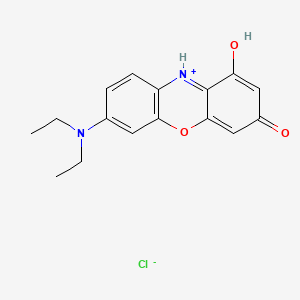
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
